molecular formula C24H32ClNO4 B11927372 6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride CAS No. 911-60-4

6,7-Diethoxy-1-(3,4-diethoxybenzyl)-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B11927372
CAS No.: 911-60-4
M. Wt: 434.0 g/mol
InChI Key: STBFLOYKRMKBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlorhydrate de dihydroperparine involves several steps, starting from the appropriate precursor compounds. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

In industrial settings, the production of chlorhydrate de dihydroperparine is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound, meeting the demands of the pharmaceutical industry .

Chemical Reactions Analysis

Types of Reactions

Chlorhydrate de dihydroperparine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chlorhydrate de dihydroperparine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of chlorhydrate de dihydroperparine involves its interaction with smooth muscle cells. It inhibits phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle fibers, alleviating spasms. The molecular targets include specific receptors and ion channels involved in muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorhydrate de dihydroperparine stands out due to its high efficacy in relieving smooth muscle spasms and its relatively low side effect profile compared to other antispasmodic drugs. Its unique mechanism of action and broad range of applications make it a valuable compound in both research and clinical practice .

Properties

CAS No.

911-60-4

Molecular Formula

C24H32ClNO4

Molecular Weight

434.0 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16H,5-8,11-13H2,1-4H3;1H

InChI Key

STBFLOYKRMKBRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OCC)OCC)OCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.